molecular formula C23H26N2O B11663889 1-(3-Methoxybenzyl)-4-(naphthalen-2-ylmethyl)piperazine

1-(3-Methoxybenzyl)-4-(naphthalen-2-ylmethyl)piperazine

Cat. No.: B11663889
M. Wt: 346.5 g/mol
InChI Key: QPOFHUPNONBSEE-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a methoxyphenyl group and a naphthalenyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)methanamine with 1-(naphthalen-2-yl)methanamine in the presence of a piperazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the body, such as serotonin and dopamine receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is unique due to its specific combination of functional groups and the presence of both methoxyphenyl and naphthalenyl moieties attached to a piperazine ring.

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

InChI

InChI=1S/C23H26N2O/c1-26-23-8-4-5-19(16-23)17-24-11-13-25(14-12-24)18-20-9-10-21-6-2-3-7-22(21)15-20/h2-10,15-16H,11-14,17-18H2,1H3

InChI Key

QPOFHUPNONBSEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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